1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]imidazole;oxalic acid
Overview
Description
1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]imidazole; oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an imidazole ring, a bromo-chlorophenoxy group, and an oxalic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Scientific Research Applications
1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]imidazole; oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]imidazole; oxalic acid typically involves multiple steps. One common method starts with the preparation of 4-bromo-2-chlorophenol, which is then reacted with ethylene oxide to form 2-(4-bromo-2-chlorophenoxy)ethanol. This intermediate is further reacted with 2-bromoethyl imidazole under basic conditions to yield 1-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]imidazole. Finally, the imidazole derivative is treated with oxalic acid to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]imidazole; oxalic acid can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The bromo and chloro substituents can be reduced to form the corresponding phenols.
Substitution: The bromo and chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the bromo and chloro substituents can produce phenols.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]imidazole; oxalic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the phenoxy group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethyl]imidazole: Similar structure but with different substitution pattern on the phenoxy group.
4-[2-(4-Bromo-2-chlorophenoxy)-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester: Contains a piperazine ring instead of an imidazole ring.
Uniqueness
1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]imidazole; oxalic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]imidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN2O2.C2H2O4/c14-11-1-2-13(12(15)9-11)19-8-7-18-6-5-17-4-3-16-10-17;3-1(4)2(5)6/h1-4,9-10H,5-8H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKPPJWBZCBATG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCCOCCN2C=CN=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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